molecular formula C31H35NO10S3 B11032684 Tetramethyl 6'-(2-ethylbutanoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(2-ethylbutanoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11032684
M. Wt: 677.8 g/mol
InChI Key: FPEZPVLQYKRUCB-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(2-ethylbutanoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of Tetramethyl 6’-(2-ethylbutanoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the methoxy and ethylbutanoyl groups, along with the esterification to form the tetracarboxylate. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Tetramethyl 6’-(2-ethylbutanoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethylbutanoyl groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Scientific Research Applications

Tetramethyl 6’-(2-ethylbutanoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(2-ethylbutanoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its interaction with biological molecules can modulate specific pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Tetramethyl 6’-(2-ethylbutanoyl)-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C31H35NO10S3

Molecular Weight

677.8 g/mol

IUPAC Name

tetramethyl 6'-(2-ethylbutanoyl)-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H35NO10S3/c1-10-15(11-2)25(33)32-18-13-12-16(38-5)14-17(18)19-24(30(32,3)4)43-21(27(35)40-7)20(26(34)39-6)31(19)44-22(28(36)41-8)23(45-31)29(37)42-9/h12-15H,10-11H2,1-9H3

InChI Key

FPEZPVLQYKRUCB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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